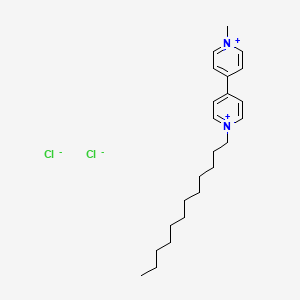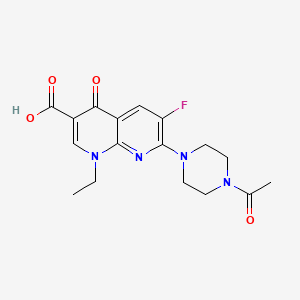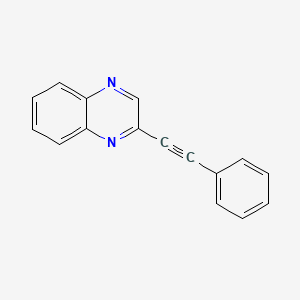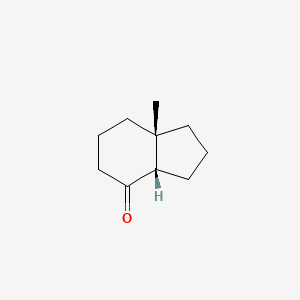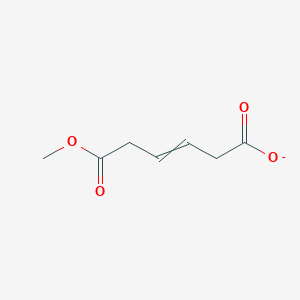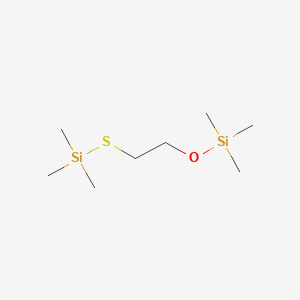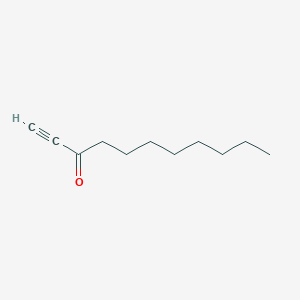
1-Undecyn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecyn-3-one is an organic compound with the molecular formula C11H18O It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecyn-3-one can be synthesized through several methods. One common approach involves the reaction of 1-undecyne with a suitable oxidizing agent to introduce the carbonyl group at the third position. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Undecyn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Undecyn-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Undecyn-3-one involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in various chemical reactions, influencing biological processes at the molecular level. For example, it may inhibit certain enzymes or disrupt cellular functions by binding to specific proteins.
Comparison with Similar Compounds
1-Undecyne: Similar in structure but lacks the carbonyl group.
1-Undecen-3-one: Contains a double bond instead of a triple bond.
10-Undecyn-1-ol: An alcohol derivative with a hydroxyl group.
Uniqueness: 1-Undecyn-3-one stands out due to its combination of an alkyne group and a carbonyl group, providing unique reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its similar counterparts.
Properties
CAS No. |
76291-85-5 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
undec-1-yn-3-one |
InChI |
InChI=1S/C11H18O/c1-3-5-6-7-8-9-10-11(12)4-2/h2H,3,5-10H2,1H3 |
InChI Key |
NJEUCTWAHYYZQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


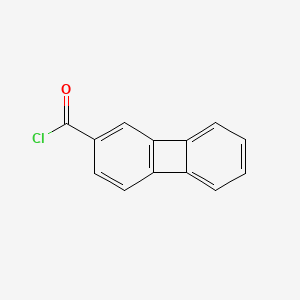
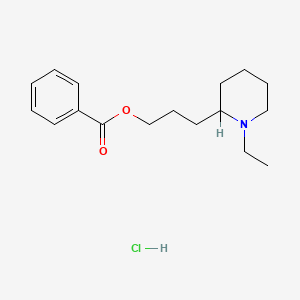

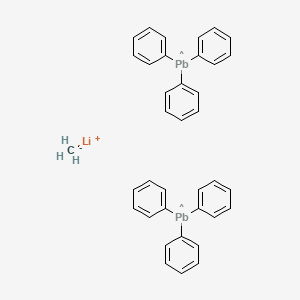
![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
